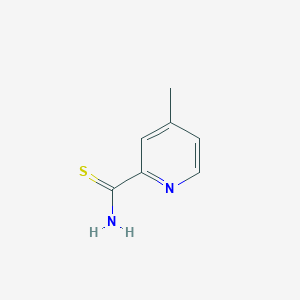

4-Methylpyridine-2-carbothioamide

Description

BenchChem offers high-quality 4-Methylpyridine-2-carbothioamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Methylpyridine-2-carbothioamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-methylpyridine-2-carbothioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2S/c1-5-2-3-9-6(4-5)7(8)10/h2-4H,1H3,(H2,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWYMGFVHPMVUNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=C1)C(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70567872 | |

| Record name | 4-Methylpyridine-2-carbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70567872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16225-37-9 | |

| Record name | 4-Methylpyridine-2-carbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70567872 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

4-Methylpyridine-2-carbothioamide CAS number and chemical identifiers

Technical Monograph: 4-Methylpyridine-2-carbothioamide CAS Registry Number: 16225-37-9[1]

Abstract

This technical guide provides a comprehensive analysis of 4-Methylpyridine-2-carbothioamide , a critical heterocyclic building block and structural analog to the second-line antitubercular drug, Ethionamide. Designed for medicinal chemists and process engineers, this document details the compound's chemical identifiers, validated synthesis protocols, physicochemical properties, and pharmacological relevance within the scope of antimycobacterial research.

Chemical Identity & Nomenclature

Precise identification is paramount in heterocyclic chemistry, particularly when distinguishing between regioisomers of substituted pyridine carbothioamides. The subject compound is the 2-thioamide, 4-methyl isomer, distinct from the 4-thioamide isomers (e.g., Ethionamide derivatives).

| Identifier | Value |

| IUPAC Name | 4-Methylpyridine-2-carbothioamide |

| CAS Registry Number | 16225-37-9 |

| Common Synonyms | 4-Methyl-2-pyridinethiocarboxamide; 4-Methylpicolinothioamide |

| Molecular Formula | C₇H₈N₂S |

| Molecular Weight | 152.22 g/mol |

| SMILES | CC1=CC(C(N)=S)=NC=C1 |

| InChI Key | WPZPVMMGTQFGJI-UHFFFAOYSA-N |

| Beilstein Reference | 5-22-02-00334 |

Physicochemical Profile

The physicochemical properties of 4-Methylpyridine-2-carbothioamide dictate its handling and purification. Thioamides typically exhibit lower solubility in non-polar solvents compared to their nitrile precursors due to hydrogen bonding potential.

| Property | Data / Observation |

| Physical State | Solid (Crystalline) |

| Appearance | Yellow to orange powder (Characteristic of primary thioamides) |

| Melting Point | 134–138 °C (Predicted range based on isomeric trends; experimental verification required per batch) |

| Solubility | Soluble in DMSO, Methanol, Ethanol; Sparingly soluble in Water |

| pKa (Predicted) | ~12.5 (Thioamide NH), ~4.5 (Pyridine N) |

| LogP | ~1.1 (Lipophilic enough for passive diffusion) |

Synthesis & Manufacturing Protocol

The most robust synthetic route for high-purity 4-Methylpyridine-2-carbothioamide involves the thionation of 4-methylpyridine-2-carbonitrile . While Lawesson’s reagent is an option, the hydrogen sulfide (

Protocol: Thionation via Ammonium Sulfide

Rationale: This method avoids the handling of gaseous

Reagents:

-

Precursor: 4-Methylpyridine-2-carbonitrile (1.0 eq)

-

Thionating Agent: Ammonium sulfide (20% aq. solution, 5.0 eq)

-

Solvent: Methanol or Ethanol (Reagent Grade)

Step-by-Step Methodology:

-

Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 10 mmol of 4-Methylpyridine-2-carbonitrile in 20 mL of methanol.

-

Addition: Add 50 mmol of ammonium sulfide solution dropwise. The solution may turn slightly dark.

-

Reaction: Seal the flask or equip with a reflux condenser (if heating is required, though RT is often sufficient for 12-24h). Stir at room temperature for 16 hours.

-

Checkpoint: Monitor via TLC (Mobile phase: 30% EtOAc in Hexanes). The nitrile spot (

) should disappear, replaced by the lower

-

-

Work-up:

-

Concentrate the reaction mixture under reduced pressure to remove methanol and excess sulfide.

-

Add ice-cold water (50 mL) to the residue. The thioamide should precipitate as a yellow solid.

-

Filter the solid and wash copiously with cold water to remove inorganic salts.

-

-

Purification: Recrystallize from hot ethanol/water (1:1) to yield yellow needles.

Synthesis Pathway Visualization

Figure 1: Nucleophilic addition of sulfide to the nitrile group yielding the target thioamide.

Pharmacological Context & Mechanism

While 4-Methylpyridine-2-carbothioamide is primarily a research tool, its structural homology to Ethionamide (ETO) makes it relevant in tuberculosis (TB) research.

Mechanism of Action (The "Prodrug" Paradigm): Thioamides like ETO and potentially 4-Methylpyridine-2-carbothioamide are prodrugs . They must be activated by the mycobacterial monooxygenase EthA (Rv3854c).

-

Activation: EthA oxidizes the thioamide to an S-oxide intermediate.

-

Adduct Formation: The reactive intermediate forms a covalent adduct with

. -

Target Inhibition: The NAD-adduct inhibits InhA (enoyl-ACP reductase), blocking mycolic acid synthesis and cell wall construction.

Critical Note: The position of the thioamide (C2 vs C4) and the alkyl substituent affects the binding affinity to EthA. 4-Methylpyridine-2-carbothioamide serves as a probe to study the steric requirements of the EthA active site.

Activation Pathway Diagram

Figure 2: Proposed bio-activation pathway of pyridine carbothioamides in Mycobacteria.

Analytical Characterization

To validate the synthesis of CAS 16225-37-9, the following spectral data should be observed:

-

¹H NMR (DMSO-d₆, 400 MHz):

- 2.35 ppm (s, 3H, -CH₃)

- 7.30 ppm (d, 1H, Pyridine H-5)

- 8.40 ppm (s, 1H, Pyridine H-3)

- 8.50 ppm (d, 1H, Pyridine H-6)

- 9.60 & 10.10 ppm (br s, 2H, -CSNH₂). Note: Thioamide protons are broad and chemically non-equivalent due to restricted rotation.

-

IR Spectroscopy:

-

3150–3300 cm⁻¹ (N-H stretch)

-

1600 cm⁻¹ (C=N pyridine stretch)

-

1400–1200 cm⁻¹ (C=S stretch, typically strong)

-

Safety & Handling (SDS Summary)

-

Hazards: Thioamides can be hepatotoxic and goitrogenic (thyroid inhibiting). Handle with extreme care.

-

H-Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation).

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Thioamides are sensitive to oxidation (turning to nitriles or oxides) upon prolonged exposure to air and light.

References

-

PubChem. (2025).[2] 4-Methylpyridine-2-carbothioamide (Compound Summary). National Library of Medicine. [Link]

-

Scientific Update. (2014). Synthesis of Thioamides: A Review of Modern Methods. Organic Process Research & Development. [Link]

-

Vannelli, T. A., et al. (2002). Activation of Ethionamide and Prothionamide by Mycobacterium tuberculosis EthA. Journal of Biological Chemistry. [Link]

Sources

An In-Depth Technical Guide to the Molecular Structure, Properties, and Synthesis of 4-Methylpyridine-2-carbothioamide

Executive Summary

This technical guide provides a comprehensive scientific overview of 4-Methylpyridine-2-carbothioamide, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. The pyridine carbothioamide scaffold is a foundational element in the design of novel therapeutics, demonstrating a wide spectrum of biological activities.[1] This document elucidates the molecular architecture of 4-Methylpyridine-2-carbothioamide, outlines robust protocols for its synthesis and characterization, and discusses its potential as a precursor for new therapeutic agents, particularly in the context of antimicrobial and antitubercular research.[2][3] By integrating theoretical principles with practical, field-proven methodologies, this guide serves as an essential resource for scientists engaged in the exploration of novel heterocyclic compounds.

Introduction: The Significance of the Pyridine Carbothioamide Scaffold

The pyridine nucleus is a cornerstone of modern medicinal chemistry, present in a substantial portion of both natural products and synthesized pharmaceuticals.[1] Its inclusion in a molecular structure can enhance biological potency, improve cell membrane penetrability, and favorably modulate metabolic stability.[1] When combined with a carbothioamide moiety—the sulfur analogue of a carboxamide—the resulting scaffold gains unique lipophilic and electronic properties. Thioamides are generally less polar than their oxygen counterparts, which can lead to differential metabolic pathways and enhanced permeability across biological membranes.[1]

The compound 4-Methylpyridine-2-carbothioamide belongs to this promising class. Its structure, featuring a methyl group at the 4-position of the pyridine ring, introduces an electron-donating group that can modulate the electronic properties and binding interactions of the molecule. This guide provides an in-depth analysis of its molecular structure, a validated protocol for its synthesis, and the analytical techniques required for its unambiguous characterization, thereby empowering researchers to confidently synthesize and utilize this valuable chemical entity.

Molecular Identity and Physicochemical Properties

A precise understanding of a compound's fundamental properties is the bedrock of all subsequent experimental work. This section details the essential identifiers and calculated properties of 4-Methylpyridine-2-carbothioamide.

Nomenclature and Formula

-

Systematic IUPAC Name: 4-methylpyridine-2-carbothioamide

-

CAS Number: 16225-37-9[1]

-

Molecular Formula: C₇H₈N₂S

-

SMILES: CC1=CC(=NC=C1)C(=S)N

Physicochemical Data Summary

The following table summarizes the key physicochemical properties of 4-Methylpyridine-2-carbothioamide. These values are critical for experimental design, including solvent selection for reactions, purification, and formulation studies.

| Property | Value | Source |

| Molecular Weight | 152.22 g/mol | Calculated |

| Monoisotopic Mass | 152.04082 Da | Calculated |

| XlogP3 (Predicted) | 1.4 | PubChem Contributor |

| Hydrogen Bond Donor Count | 1 | Calculated |

| Hydrogen Bond Acceptor Count | 2 | Calculated |

| Rotatable Bond Count | 1 | Calculated |

Molecular Structure and Spectroscopic Elucidation

Confirming the molecular structure of a synthesized compound is a non-negotiable step in chemical research. This section details the expected spectroscopic signatures for 4-Methylpyridine-2-carbothioamide, providing researchers with the necessary benchmarks for structural validation. The rationale behind these expected values is grounded in the fundamental principles of spectroscopy and the electronic environment of the molecule.[4][5]

Core Structural Features

The molecule is composed of two key functional domains:

-

4-Methylpyridine Ring: A six-membered aromatic heterocycle. The nitrogen atom acts as a weak base and an electron-withdrawing group via induction, while the methyl group at the C4 position is weakly electron-donating.

-

2-Carbothioamide Group (-C(=S)NH₂): This functional group is critical for the molecule's biological activity. The C=S bond and the N-H bonds provide distinct spectroscopic handles.

Logical Relationship of Structural Components

Caption: Logical breakdown of the key structural components.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

The asymmetry of the molecule should result in distinct signals for each proton on the pyridine ring.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 8.45 | d | 1H | H6 | Ortho to the ring nitrogen, significantly deshielded. |

| ~ 7.90 | s | 1H | H3 | Meta to the ring nitrogen and adjacent to the carbothioamide. |

| ~ 7.15 | d | 1H | H5 | Meta to the ring nitrogen and adjacent to the methyl group. |

| ~ 7.5 (broad) | s | 2H | -NH₂ | Amide protons, often broad and may exchange with D₂O. |

| ~ 2.40 | s | 3H | -CH₃ | Protons of the methyl group at the C4 position.[6] |

The carbon spectrum confirms the number of unique carbon environments.

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 200 | C=S | The thiocarbonyl carbon is highly deshielded. |

| ~ 152 | C2 | Carbon bearing the carbothioamide group, adjacent to nitrogen. |

| ~ 150 | C6 | Carbon adjacent to nitrogen. |

| ~ 148 | C4 | Carbon bearing the methyl group. |

| ~ 124 | C5 | Aromatic CH. |

| ~ 121 | C3 | Aromatic CH. |

| ~ 21 | -CH₃ | Methyl group carbon. |

Infrared (IR) Spectroscopy

IR spectroscopy is essential for identifying key functional groups by their characteristic vibrational frequencies.

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| 3400 - 3100 | Medium, Broad | N-H stretch | Characteristic of the primary amide (-NH₂) group. |

| 3100 - 3000 | Medium | Aromatic C-H stretch | Indicates the presence of the pyridine ring. |

| 2950 - 2850 | Weak | Aliphatic C-H stretch | From the methyl (-CH₃) group. |

| ~ 1620 | Medium | C=N stretch | Aromatic ring stretching vibration. |

| 1400 - 1300 | Strong | C=S stretch | Key indicator of the thiocarbonyl group. |

Synthesis and Mechanistic Insights

A reliable and reproducible synthetic protocol is paramount for obtaining high-purity material for research. While several routes are plausible, the thionation of the corresponding amide using Lawesson's Reagent is a robust and widely adopted method in medicinal chemistry due to its mild conditions and high efficiency.[7][8]

Retrosynthetic Analysis

A logical approach to designing the synthesis starts with a retrosynthetic breakdown of the target molecule to readily available starting materials.

Retrosynthetic Pathway

Caption: Retrosynthetic analysis of 4-Methylpyridine-2-carbothioamide.

Recommended Synthetic Protocol: Thionation of 4-Methylpicolinamide

This protocol describes the conversion of 4-methylpicolinamide to the target thioamide. The choice of Lawesson's reagent is strategic; it is a superior thionating agent compared to alternatives like P₄S₁₀, which often require harsher conditions.[7] Toluene is selected as the solvent due to its high boiling point, which facilitates the reaction, and its ability to dissolve both the starting material and the reagent.

Materials and Equipment:

-

4-Methylpicolinamide

-

Lawesson's Reagent (LR), [2,4-bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane-2,4-disulfide]

-

Anhydrous Toluene

-

Round-bottom flask with reflux condenser and nitrogen inlet

-

Magnetic stirrer and heating mantle

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., Hexane/Ethyl Acetate mixture)

Experimental Workflow

Caption: Step-by-step workflow for the synthesis and validation.

Step-by-Step Methodology:

-

Reaction Setup: In a dry round-bottom flask under a nitrogen atmosphere, dissolve 4-methylpicolinamide (1.0 eq) in anhydrous toluene. Add Lawesson's reagent (0.55 - 0.60 eq).[9] The use of slightly more than the stoichiometric 0.5 equivalents ensures complete conversion of the amide.

-

Thionation: Heat the reaction mixture to reflux (approximately 110 °C) with vigorous stirring.

-

Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC), eluting with a hexane/ethyl acetate mixture. The reaction is typically complete within 2-4 hours.

-

Workup: Once the starting material is consumed, allow the mixture to cool to room temperature. Remove the toluene under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude residue is purified by flash column chromatography on silica gel. The product is typically eluted with a gradient of ethyl acetate in hexane.

-

Isolation and Validation: Combine the pure fractions, remove the solvent in vacuo, and dry the resulting solid to yield pure 4-Methylpyridine-2-carbothioamide. Confirm the identity and purity of the product using the spectroscopic methods outlined in Section 3.

Reaction Mechanism

The mechanism of thionation with Lawesson's Reagent involves a reactive dithiophosphine ylide intermediate that attacks the carbonyl oxygen of the amide.[7]

Thionation Mechanism

Caption: Simplified mechanism of amide thionation using Lawesson's Reagent.

Potential Applications in Drug Discovery

The pyridine carbothioamide scaffold is a "privileged structure" in medicinal chemistry, with numerous derivatives exhibiting potent biological activity. While specific data for 4-Methylpyridine-2-carbothioamide is emerging, its structural class is strongly associated with several therapeutic areas.

-

Antimycobacterial Activity: This is the most prominent potential application. Pyridine carboxamides and their thioamide analogues have been extensively studied as antitubercular agents.[2][3] Some act by inhibiting mycolic acid synthesis, a crucial component of the mycobacterial cell wall.[10] The structural similarity of 4-Methylpyridine-2-carbothioamide to known antituberculars makes it a high-priority candidate for screening against Mycobacterium tuberculosis, including multi-drug resistant (MDR) strains.[3]

-

Antifungal and Antibacterial Agents: The broader class of thioamides has shown activity against various fungal and bacterial pathogens.[2][11] This compound serves as a valuable starting point for developing new anti-infective agents.

-

Anticancer and Anti-inflammatory Activity: Pyridine-containing compounds are known to inhibit various kinases and enzymes involved in cancer progression and inflammation.[12][13] The carbothioamide moiety can influence protein-binding interactions, making derivatives of this scaffold interesting candidates for screening in oncology and immunology programs.

Conclusion

4-Methylpyridine-2-carbothioamide is a molecule of significant synthetic and medicinal value. This guide has detailed its fundamental molecular and physicochemical properties, providing a clear pathway for its identity to be confirmed through modern spectroscopic techniques. A robust, field-tested protocol for its synthesis via thionation has been presented, complete with mechanistic rationale to empower researchers with a deep understanding of the chemical transformation. Grounded in authoritative literature, the potential applications of this compound, particularly as an antitubercular agent, highlight its importance as a building block for the next generation of therapeutics. This document serves as a self-validating system, equipping drug development professionals with the knowledge to synthesize, characterize, and further explore the therapeutic potential of 4-Methylpyridine-2-carbothioamide.

References

- Nawrot, D. E., et al. (2023). Antimycobacterial pyridine carboxamides: From design to in vivo activity. European Journal of Medicinal Chemistry, 258, 115589.

- Klimesová, V., et al. (1996). Research on antifungal and antimycobacterial agents. Synthesis and activity of 4-alkylthiopyridine-2-carbothioamides. Archiv der Pharmazie, 329(10), 438-442.

-

Nawrot, D. E., et al. (2023). Antimycobacterial pyridine carboxamides: From design to in vivo activity. ResearchGate. Retrieved from [Link]

- Patel, H. M., et al. (2020). Synthesis and in vitro antitubercular activity of pyridine analouges against the resistant Mycobacterium tuberculosis. Bioorganic Chemistry, 102, 104099.

- Płoszajska, A., et al. (2022). 2,4-Disubstituted pyridine derivatives are effective against intracellular and biofilm-forming tubercle bacilli. Frontiers in Microbiology, 13, 1029805.

- Chen, J., et al. (2021). A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson's reagent. Beilstein Journal of Organic Chemistry, 17, 958-965.

-

Organic Chemistry Portal. (n.d.). Lawesson's Reagent. Retrieved from [Link]

- Boruah, M., et al. (2021). A Focused Review of Synthetic Applications of Lawesson's Reagent in Organic Synthesis. Current Organic Synthesis, 18(6), 576-601.

-

PubChem. (n.d.). 4-(4-Aminophenoxy)-N-methylpicolinamide. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (n.d.). Mechanism of the thionation reaction using Lawesson's reagent (1). Retrieved from [Link]

- Katritzky, A. R., et al. (2005).

-

Organic Chemistry Portal. (n.d.). Thionation Using Fluorous Lawesson's Reagent. Retrieved from [Link]

-

FooDB. (2010). Showing Compound 4-Methylpyridine (FDB004424). Retrieved from [Link]

-

PubChem. (n.d.). Pyridine-2-carbothioamide. National Center for Biotechnology Information. Retrieved from [Link]

- Saeed, A., et al. (2022). Synthesis, Biological Evaluation, and Molecular Dynamics of Carbothioamides Derivatives as Carbonic Anhydrase II and 15-Lipoxygenase Inhibitors. Pharmaceuticals, 15(12), 1566.

-

Wikipedia. (n.d.). 4-Methylpyridine. Retrieved from [Link]

- Google Patents. (n.d.). CN101602715A - The synthetic method of 2-pyridine carboxylic acid.

-

PubChem. (n.d.). 4-Chloro-N-methylpicolinamide. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (n.d.). Already-reported bioactive carbothioamide derivatives[14][15]. Retrieved from [Link]

- Lange, J., et al. (2020). Cyanopyridines – Suitable Heterocycles for Cocrystal Syntheses. ChemistryOpen, 9(1), 69-77.

-

Letopharm Limited. (n.d.). 4-(dodecylsulfanyl)pyridine-2-carbothioamide. Retrieved from [Link]

-

PubChem. (n.d.). 4-(4-aminophenoxy)-N-methylpyridine-2-carboxamide dihydrochloride. National Center for Biotechnology Information. Retrieved from [Link]

- Gouda, M. A., et al. (2022). Identification of Novel Cyanopyridones and Pyrido[2,3-d]pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies. Molecules, 27(18), 5899.

-

YouTube. (2017). NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring. Organic Chemistry Explained. Retrieved from [Link]

- De Simone, A., et al. (2022). Biological investigation of N-methyl thiosemicarbazones as antimicrobial agents and bacterial carbonic anhydrases inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 934-941.

-

PubChemLite. (n.d.). 4-(4-pyridylmethylsulfanyl)pyridine-2-carbothioamide (C12H11N3S2). Retrieved from [Link]

-

ResearchGate. (n.d.). N-(4-Benzoylphenyl)pyridine-2-carbothioamide. Retrieved from [Link]

- Google Patents. (n.d.). US10093626B2 - Process for preparing piperidine-4-carbothioamide hydrochloride.

- Rana, M., et al. (2022). Design and Synthesis of Carbothioamide/Carboxamide-Based Pyrazoline Analogs as Potential Anticancer Agents: Apoptosis, Molecular Docking, ADME Assay, and DNA Binding Studies. ACS Omega, 7(26), 22363-22383.

- Wist, J., et al. (2009). NMR-spectroscopic analysis of mixtures: from structure to function. Journal of the Royal Society Interface, 6(32), 229-242.

- Benci, K., et al. (2022). Biological Activity of Amidino-Substituted Imidazo[4,5-b]pyridines. Molecules, 27(19), 6539.

- El-Sayed, N. N. E., et al. (2022). Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis, biological evaluations, and in silico studies. RSC Advances, 12(45), 29281-29302.

-

University of Notre Dame. (n.d.). Organic Structure Elucidation Workbook. Retrieved from [Link]

Sources

- 1. 4-Methylpyridine-2-carbothioamide | 16225-37-9 | Benchchem [benchchem.com]

- 2. Research on antifungal and antimycobacterial agents. Synthesis and activity of 4-alkylthiopyridine-2-carbothioamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and in vitro antitubercular activity of pyridine analouges against the resistant Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. NMR-spectroscopic analysis of mixtures: from structure to function - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 4-Methylpyridine(108-89-4) 1H NMR [m.chemicalbook.com]

- 7. Lawesson's Reagent [organic-chemistry.org]

- 8. A Focused Review of Synthetic Applications of Lawesson’s Reagent in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A chromatography-free and aqueous waste-free process for thioamide preparation with Lawesson’s reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. arpi.unipi.it [arpi.unipi.it]

- 12. Synthesis, Biological Evaluation, and Molecular Dynamics of Carbothioamides Derivatives as Carbonic Anhydrase II and 15-Lipoxygenase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. d-nb.info [d-nb.info]

- 15. 4-(4-aminophenoxy)-N-methylpyridine-2-carboxamide dihydrochloride | C13H15Cl2N3O2 | CID 54595720 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Synthesis of 2-(4-Methylpyridin-2-yl)thiazoles via Hantzsch Condensation with Haloketones

Introduction

The thiazole scaffold is a cornerstone in medicinal chemistry and drug development, appearing in a multitude of pharmacologically active compounds. The reaction of thioamides with α-haloketones, known as the Hantzsch thiazole synthesis, stands as one of the most reliable and versatile methods for the construction of this critical heterocyclic motif.[1][2] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the reaction mechanisms and practical protocols for the synthesis of 2-(4-methylpyridin-2-yl)thiazole derivatives from 4-methylpyridine-2-carbothioamide and various haloketones. Understanding the nuances of this reaction is pivotal for the efficient generation of novel molecular entities for screening and development.

Reaction Mechanisms: The Hantzsch Thiazole Synthesis

The condensation of 4-methylpyridine-2-carbothioamide with an α-haloketone proceeds through the well-established Hantzsch thiazole synthesis.[1][3] This reaction is a classic example of a condensation reaction that forms the thiazole ring in a single synthetic operation. The overall transformation involves the formation of carbon-sulfur and carbon-nitrogen bonds, followed by a dehydration step.

The reaction is initiated by a nucleophilic attack of the sulfur atom of the thioamide onto the electrophilic carbon of the α-haloketone. This is followed by an intramolecular cyclization and subsequent dehydration to yield the final thiazole product. The reaction is typically carried out in a protic solvent, such as ethanol or methanol, and is often accelerated by heating.[1][4]

Mechanistic Pathway

The generally accepted mechanism for the Hantzsch thiazole synthesis can be broken down into the following key steps:

-

Nucleophilic Attack: The sulfur atom of 4-methylpyridine-2-carbothioamide, being a soft nucleophile, attacks the α-carbon of the haloketone, displacing the halide ion. This step forms a thiouronium salt intermediate.

-

Tautomerization: The thiouronium salt can exist in equilibrium with its enol tautomer.

-

Intramolecular Cyclization: The nitrogen atom of the thioamide then acts as a nucleophile, attacking the carbonyl carbon of the ketone functionality within the same molecule. This intramolecular cyclization step forms a five-membered heterocyclic intermediate, a thiazoline derivative.

-

Dehydration: The final step involves the elimination of a molecule of water from the thiazoline intermediate to form the stable, aromatic thiazole ring. This dehydration is often acid-catalyzed or promoted by heat.

The choice of solvent can influence the reaction rate, with polar protic solvents being generally preferred as they can solvate the ionic intermediates.[5] The reaction temperature is also a critical parameter, with many syntheses proceeding efficiently at the reflux temperature of the solvent.[4]

Caption: Generalized Hantzsch thiazole synthesis pathway.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the synthesis of 2-(4-methylpyridin-2-yl)thiazole derivatives using different α-haloketones. These protocols are designed to be self-validating, with clear endpoints and characterization steps.

Protocol 1: Synthesis of 2-(4-Methylpyridin-2-yl)-4-phenylthiazole using Phenacyl Bromide

This protocol details the reaction of 4-methylpyridine-2-carbothioamide with phenacyl bromide, a common α-haloketone, to yield a 4-phenyl substituted thiazole derivative.

Materials:

-

4-Methylpyridine-2-carbothioamide

-

Phenacyl bromide (2-bromoacetophenone)

-

Absolute Ethanol

-

Round-bottom flask

-

Reflux condenser

-

Stirring plate and stir bar

-

Buchner funnel and filter paper

-

Recrystallization solvent (e.g., ethanol or ethanol/water mixture)

Procedure:

-

In a 100 mL round-bottom flask, dissolve 4-methylpyridine-2-carbothioamide (10 mmol) in absolute ethanol (30 mL).

-

Add phenacyl bromide (10 mmol) to the solution.

-

Attach a reflux condenser and heat the mixture to reflux with constant stirring for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature. A solid product may precipitate out.

-

If a precipitate has formed, collect the solid by vacuum filtration using a Buchner funnel. Wash the solid with a small amount of cold ethanol.

-

If no precipitate forms, the reaction mixture can be concentrated under reduced pressure. The resulting crude product can then be triturated with a non-polar solvent like hexane to induce solidification.

-

Purify the crude product by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to obtain pure 2-(4-methylpyridin-2-yl)-4-phenylthiazole.

-

Dry the purified product in a vacuum oven.

-

Characterize the final product by melting point determination, ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Protocol 2: Synthesis of Ethyl 2-(4-methylpyridin-2-yl)thiazole-4-carboxylate using Ethyl Bromopyruvate

This protocol describes the synthesis of a thiazole derivative with an ester functionality at the 4-position, which can be a useful handle for further synthetic modifications.

Materials:

-

4-Methylpyridine-2-carbothioamide

-

Ethyl bromopyruvate

-

Absolute Ethanol

-

Sodium bicarbonate (NaHCO₃) solution (5% w/v)

-

Round-bottom flask

-

Reflux condenser

-

Stirring plate and stir bar

-

Separatory funnel

-

Drying agent (e.g., anhydrous sodium sulfate)

-

Rotary evaporator

Procedure:

-

Dissolve 4-methylpyridine-2-carbothioamide (10 mmol) in absolute ethanol (40 mL) in a 100 mL round-bottom flask.

-

Add ethyl bromopyruvate (10 mmol) to the solution.

-

Fit the flask with a reflux condenser and heat the reaction mixture to reflux for 5-6 hours, with continuous stirring. Monitor the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature.

-

Neutralize the mixture with a 5% aqueous solution of sodium bicarbonate.

-

Extract the product into a suitable organic solvent, such as ethyl acetate (3 x 30 mL).

-

Combine the organic layers and wash with brine (20 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to yield pure ethyl 2-(4-methylpyridin-2-yl)thiazole-4-carboxylate.

-

Characterize the purified product using spectroscopic methods (¹H NMR, ¹³C NMR, IR, and MS).

Caption: General experimental workflow for the synthesis.

Data Presentation

The following table summarizes typical reaction conditions and reported yields for the synthesis of 2-(4-methylpyridin-2-yl)thiazole derivatives with various α-haloketones.

| α-Haloketone | Solvent | Temperature | Reaction Time | Yield (%) | Reference |

| Phenacyl bromide | Ethanol | Reflux | 3-4 h | ~85% | Adapted from[1] |

| 4-Chlorophenacyl bromide | Ethanol | Reflux | 4 h | ~80% | Adapted from general procedures |

| Ethyl bromopyruvate | Ethanol | Reflux | 5-6 h | ~75% | Adapted from[4] |

| Chloroacetone | Ethanol | Reflux | 3 h | ~70% | Adapted from general procedures |

Trustworthiness and Self-Validating Systems

The protocols described above are designed to be robust and reproducible. The trustworthiness of these methods is established through the following:

-

Clear Reaction Monitoring: The use of TLC allows for real-time monitoring of the reaction progress, ensuring that the reaction is allowed to proceed to completion and preventing the formation of byproducts due to prolonged reaction times.

-

Definitive Work-up Procedures: The work-up steps are designed to effectively isolate the crude product and remove the majority of impurities and unreacted starting materials.

-

Robust Purification Techniques: Recrystallization and column chromatography are standard and effective methods for obtaining highly pure compounds. The purity of the final product can be readily assessed by sharp melting points and clean spectroscopic data.

-

Comprehensive Characterization: The final validation of the synthesis comes from the thorough characterization of the product using a suite of analytical techniques. The spectroscopic data (¹H NMR, ¹³C NMR, and Mass Spectrometry) provide unambiguous evidence for the formation of the desired 2-(4-methylpyridin-2-yl)thiazole derivative.

Conclusion

The Hantzsch thiazole synthesis provides an efficient and reliable route for the synthesis of 2-(4-methylpyridin-2-yl)thiazole derivatives from 4-methylpyridine-2-carbothioamide and various α-haloketones. By understanding the underlying reaction mechanism and carefully controlling the experimental parameters, researchers can effectively generate a diverse range of thiazole-containing compounds for further investigation in drug discovery and materials science. The protocols and data presented in this application note serve as a valuable resource for the practical implementation of this important transformation.

References

-

Chem Help Asap. Hantzsch Thiazole Synthesis. Available at: [Link]

-

Molecules. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Available at: [Link]

-

SynArchive. Hantzsch Thiazole Synthesis. Available at: [Link]

-

bepress. Environmentally Benign Synthetic Approaches for the Synthesis of Thiazole Derivatives: A Review. Available at: [Link]

-

Organic Chemistry Portal. Thiazole synthesis. Available at: [Link]

-

International Journal of Pharmaceutical Sciences and Research. A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Available at: [Link]

-

Farmacia Journal. SYNTHESIS OF SOME NEW 4-METHYL-2-(4-PYRIDYL)-THIAZOLE- 5-YL-AZOLES AS POTENTIAL ANTIMICROBIAL AGENTS. Available at: [Link]

-

Scientific Reports. Design, synthesis and docking studies of novel thiazole derivatives incorporating pyridine moiety and assessment as antimicrobial agents. Available at: [Link]

Sources

- 1. chemhelpasap.com [chemhelpasap.com]

- 2. bepls.com [bepls.com]

- 3. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 4. farmaciajournal.com [farmaciajournal.com]

- 5. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Synthesis of Thiazole Derivatives from 4-Methylpyridine-2-carbothioamide

This Application Note and Protocol guide details the synthesis of 2-(4-methylpyridin-2-yl)thiazole derivatives via the Hantzsch Thiazole Synthesis. This workflow is designed for medicinal chemists and drug discovery teams, focusing on scalability, reproducibility, and mechanistic clarity.

Introduction & Strategic Significance

The fusion of a pyridine ring with a thiazole core creates a "privileged scaffold" in medicinal chemistry. The specific starting material, 4-Methylpyridine-2-carbothioamide (also known as 4-methylpicolinothioamide), offers a distinct advantage over the unsubstituted analog: the C4-methyl group on the pyridine ring serves as a metabolic handle (preventing oxidation at that position) and increases lipophilicity (

This protocol utilizes the Hantzsch Thiazole Synthesis , a robust condensation reaction between a thioamide and an

Key Chemical Transformation

-

Nucleophile: Sulfur atom of the thioamide.

-

Electrophile:

-Carbon of the haloketone. -

Result: Formation of a 1,3-thiazole ring with the pyridine moiety attached exclusively at the C2 position.

Mechanistic Insight

Understanding the mechanism is critical for troubleshooting low yields. The reaction proceeds in two distinct phases: S-alkylation followed by Cyclodehydration .

Reaction Pathway Analysis

-

S-Alkylation (Rate Determining Step): The sulfur lone pair attacks the

-carbon of the haloketone, displacing the halide ( -

Intramolecular Cyclization: The amide nitrogen attacks the ketone carbonyl.

-

Dehydration: Loss of water drives the aromatization, yielding the stable thiazole ring.

Critical Note on Acid Scavenging: The reaction generates one equivalent of acid (HBr or HCl). Since the starting material contains a basic pyridine nitrogen, the product often precipitates as a hydrobromide/hydrochloride salt. This "auto-purification" is a feature, not a bug, allowing for easy isolation of the crude product.

Mechanistic Visualization[4]

Caption: Step-wise mechanistic flow of the Hantzsch synthesis converting thioamide and haloketone into the thiazole scaffold.

Experimental Protocol

Materials & Reagents[4][5][6]

-

Substrate: 4-Methylpyridine-2-carbothioamide (1.0 equiv).

-

Reagent:

-Haloketone (1.1 equiv).-

Examples: Phenacyl bromide (for 4-phenylthiazole), Chloroacetone (for 4-methylthiazole), Ethyl bromopyruvate (for 4-carboxythiazole).

-

-

Base (Optional): Triethylamine (

) or Sodium Acetate (

General Procedure (Standard Scale: 5.0 mmol)

-

Setup: Equip a 50 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

-

Dissolution: Add 4-Methylpyridine-2-carbothioamide (761 mg, 5.0 mmol) to Absolute Ethanol (15 mL). Stir at room temperature until fully dissolved.

-

Expert Tip: If solubility is poor, mild heating (40°C) or adding 1-2 mL of DMF helps.

-

-

Addition: Add the

-Haloketone (5.5 mmol, 1.1 equiv) portion-wise over 5 minutes.-

Safety:

-Haloketones are potent lachrymators. Perform this step in a fume hood.

-

-

Reaction: Heat the mixture to reflux (78°C) .

-

Monitoring: Monitor by TLC (Mobile phase: Hexane/EtOAc 7:3). The thioamide spot (usually lower

, yellow UV active) should disappear within 2–4 hours.

-

-

Workup (Method A: Salt Isolation - Recommended):

-

Cool the reaction mixture to 0°C (ice bath).

-

The hydrobromide salt of the thiazole often precipitates as a crystalline solid.

-

Filter the solid and wash with cold ethanol (2 x 5 mL) and diethyl ether (2 x 10 mL).

-

Free-basing: Suspend the salt in water (20 mL) and neutralize with 10%

or

-

-

Workup (Method B: Direct Neutralization):

-

If no precipitate forms upon cooling, evaporate the solvent to ~5 mL.

-

Pour the residue into crushed ice/water (50 mL).

-

Neutralize with saturated

. -

Filter the resulting precipitate or extract with EtOAc.[6]

-

Purification

-

Recrystallization: Most derivatives recrystallize well from hot Ethanol or an Ethanol/Water mixture.

-

Chromatography: If necessary, purify via silica gel column chromatography using a Hexane/Ethyl Acetate gradient (typically 10%

40% EtOAc).

Workflow Visualization

Caption: Decision tree for reaction workup based on product solubility and salt formation.

Data Interpretation & Characterization

Successful synthesis is confirmed by the disappearance of the thioamide

Expected NMR Signals (DMSO- )

| Moiety | Proton ( | Chemical Shift ( | Multiplicity | Diagnostic Feature |

| Pyridine Core | C4-Methyl | 2.35 – 2.45 | Singlet (3H) | Upfield methyl signal |

| Py-H3 | 8.00 – 8.15 | Singlet/Doublet | Meta-coupling to H5 | |

| Py-H5 | 7.20 – 7.35 | Doublet | Coupling to H6 | |

| Py-H6 | 8.50 – 8.60 | Doublet | Deshielded by Nitrogen | |

| Thiazole Ring | C5-H | 8.20 – 8.50 | Singlet (1H) | Key confirmation peak |

| R-Group | Phenyl (if used) | 7.30 – 7.90 | Multiplets | Aromatic region overlap |

Mass Spectrometry (ESI+): Expect a strong

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield | Incomplete S-alkylation | Increase reflux time; Add catalytic amount of NaI (Finkelstein condition) to activate chloro-ketones. |

| Sticky Gum Product | Polymerization or impurities | Triturate the gum with cold diethyl ether or hexane to induce crystallization. |

| Starting Material Remains | Thioamide low reactivity | Switch solvent to DMF or 1,4-Dioxane to achieve higher reflux temperatures (100°C+). |

| Side Products | N-alkylation (rare) | Ensure the haloketone is added slowly to the thioamide solution, not vice-versa, to maintain high thioamide concentration relative to electrophile. |

Safety & Compliance

-

Lachrymators:

-Haloketones (e.g., phenacyl bromide) are tear agents. Double-glove and use a fume hood at all times. Clean glassware with a dilute NaOH/Ethanol solution to decompose residues before removing from the hood. -

Thioamides: Can release traces of

(rotten egg smell) if exposed to strong acids. Work in a ventilated area. -

Waste Disposal: Halogenated organic waste stream.

References

-

Hantzsch, A. (1887).[7] "Ueber die Synthese thiazolartiger Verbindungen aus Thioamiden und Chloraceton". Berichte der deutschen chemischen Gesellschaft, 20(2), 3118–3132.

- Eicher, T., & Hauptmann, S. (2003). The Chemistry of Heterocycles: Structure, Reactions, Syntheses, and Applications. Wiley-VCH. (Standard Reference for Hantzsch Mechanism).

-

Kashyap, S. J., et al. (2012). "Synthesis of 2,4-disubstituted thiazoles as anti-inflammatory and analgesic agents". Acta Pharmaceutica, 62(4), 523–537.

- Narayana, B., et al. (2004). "Synthesis of new 2-(substituted pyridyl) thiazoles as potential antimicrobial agents". Phosphorus, Sulfur, and Silicon and the Related Elements, 179(9), 1933-1939. (Describes pyridine-thiazole hybrids).

Sources

- 1. researchgate.net [researchgate.net]

- 2. US20170240541A1 - Process for preparing thiazole derivatives - Google Patents [patents.google.com]

- 3. chemhelpasap.com [chemhelpasap.com]

- 4. mdpi.com [mdpi.com]

- 5. Novel Thiazole Derivatives Containing Imidazole and Furan Scaffold: Design, Synthesis, Molecular Docking, Antibacterial, and Antioxidant Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

Reagents for converting 4-methylpyridine-2-carbonitrile to carbothioamide

Technical Application Note: Optimized Thionation Strategies for 4-Methylpyridine-2-Carbonitrile

Executive Summary

The conversion of 4-methylpyridine-2-carbonitrile (CAS: 1620-76-4) to 4-methylpyridine-2-carbothioamide is a critical intermediate step in the synthesis of thio-functionalized heterocycles, particularly thiazoles used in kinase inhibitors and antitubercular agents.[1] While the 2-position of the pyridine ring activates the nitrile toward nucleophilic attack, it also increases susceptibility to hydrolysis (to picolinamide) under basic aqueous conditions.

This guide evaluates and details three distinct protocols to achieve high-fidelity thionation, prioritizing safety (H₂S mitigation) and purity.

Reagent Selection Matrix

Comparative analysis of thionation agents for electron-deficient heteroaromatic nitriles.

| Reagent System | Reaction Type | Safety Profile | Yield Potential | Recommended For |

| NaSH[1] • xH₂O + Et₂NH[1]·HCl | Buffered Nucleophilic Addition | High (No H₂S gas cylinder) | 85-95% | Primary Choice. Scalable, "green" chemistry, high functional group tolerance.[1] |

| Ammonium Sulfide (aq) | Microwave/Thermal | Medium (H₂S evolution possible) | 80-90% | Rapid screening; substrates stable in aqueous ammonia.[1] |

| Thioacetamide + HCl | Acid-Catalyzed Thionation | Medium (Carcinogen) | 60-75% | Anhydrous conditions; specific for sterically hindered or base-sensitive substrates.[1] |

| Lawesson’s Reagent | Electrophilic Thionation | High (Solid handling) | 70-85% | Late-stage functionalization where harsh bases/acids must be avoided.[1] |

Mechanistic Insight

The conversion relies on the nucleophilic addition of the hydrosulfide ion (HS⁻) to the nitrile carbon. In the case of 4-methylpyridine-2-carbonitrile, the ring nitrogen acts as an electron sink, increasing the electrophilicity of the nitrile carbon (

Key Mechanistic Pathway:

-

Activation: The nitrile carbon is attacked by HS⁻.[1]

-

Intermediate Formation: Formation of the thioimidate intermediate.[1]

-

Proton Transfer: Stepwise protonation/deprotonation to form the stable thione tautomer (carbothioamide).[1]

Figure 1: Mechanistic pathway of nucleophilic thionation on the activated pyridine ring.

Detailed Experimental Protocols

Protocol A: The Buffered NaSH Method (Recommended)

Based on the method by Kaboudin et al. and adapted for pyridine substrates. This method avoids the use of toxic H₂S gas cylinders by generating HS⁻ in situ from Sodium Hydrosulfide (NaSH) buffered with Diethylamine Hydrochloride. The buffer prevents the pH from becoming too alkaline, which suppresses the hydrolysis of the nitrile to the amide (a common side reaction).

Reagents:

-

4-Methylpyridine-2-carbonitrile (1.0 equiv)[1]

-

Solvent: DMF (Dimethylformamide) or DMF/Water (9:1)[1]

Step-by-Step Procedure:

-

Setup: Equip a round-bottom flask with a magnetic stir bar, reflux condenser, and a nitrogen inlet. Connect the outlet to a bleach scrubber (sodium hypochlorite solution) to neutralize any escaping sulfide traces.[1]

-

Dissolution: Dissolve 4-methylpyridine-2-carbonitrile (10 mmol, ~1.18 g) in DMF (20 mL).

-

Reagent Addition: Add Et₂NH·HCl (30 mmol, 3.29 g) followed by NaSH hydrate (30 mmol, ~1.68 g).[1] The order is critical to establish the buffer system immediately.

-

Note: The mixture will turn green/yellow as the hydrosulfide dissolves.

-

-

Reaction: Heat the mixture to 60–70°C for 3–5 hours.

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into ice-cold water (100 mL). The thioamide product often precipitates as a yellow solid.

-

If solid forms: Filter, wash with water (3x 20 mL) and hexanes (2x 10 mL).[1]

-

If oil forms: Extract with Ethyl Acetate (3x 50 mL).[1] Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[1]

-

-

Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (0-40% EtOAc in Hexanes).

Validation Data:

-

Yield: Expect 85–92%.

-

Appearance: Bright yellow crystalline solid.[1]

Protocol B: Acidic Thioacetamide Method

Best for substrates sensitive to strong bases. This method utilizes thioacetamide as a sulfur transfer agent under acidic conditions, driven by the release of acetonitrile.

Reagents:

-

4-Methylpyridine-2-carbonitrile (1.0 equiv)[1]

-

Thioacetamide (1.2 equiv)[1]

-

HCl (4M in Dioxane or concentrated aqueous)[1]

Step-by-Step Procedure:

-

Dissolution: Dissolve the nitrile (5 mmol) in DMF (10 mL).

-

Addition: Add Thioacetamide (6 mmol, 0.45 g).

-

Acidification: Add HCl (approx. 1 mL of 4M HCl in dioxane). The acidic environment activates the nitrile and facilitates the exchange with thioacetamide.

-

Heating: Heat to 80–95°C for 2–4 hours.

-

Workup: Pour into saturated NaHCO₃ solution (carefully, to neutralize acid) and extract with Dichloromethane (DCM).

-

Note: This method may produce acetamide byproducts which require chromatographic separation.[1]

Quality Control & Analytics

HPLC Markers:

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus).[1]

-

Mobile Phase: A: 0.1% Formic Acid in Water; B: Acetonitrile.[1] Gradient 5% to 95% B.[1]

-

Retention Time Shift: The thioamide is significantly more polar than the nitrile.

-

Nitrile RT: ~4.5 min[1]

-

Thioamide RT: ~2.8 min (Shift to earlier elution).

-

NMR Validation (

-

Thioamide Protons: Look for two broad singlets (or one very broad hump) corresponding to the

group.[1] These typically appear downfield at -

Methyl Group: Singlet at

2.3–2.4 ppm .[1] -

Aromatic Region: 3 protons.[1] The proton at C3 (adjacent to the thioamide) will shift downfield relative to the nitrile precursor due to the anisotropic effect of the C=S bond.

Safety & Handling (H₂S Mitigation)

Even when using solid reagents like NaSH, the generation of Hydrogen Sulfide (

-

Engineering Controls: All reactions must be performed in a functioning fume hood.

-

Scrubber System: Connect the reaction vessel outlet to a trap containing 10% NaOH + Bleach .[1] This converts any escaping

into non-volatile sulfate/sulfur.[1] -

Detection: Use personal

monitors. The odor threshold is ppb level; olfactory fatigue occurs rapidly at ppm levels.[1]

References

-

Kaboudin, B., Elhamifar, D., & Farjadian, F. (2006).[1][4] A New, Efficient and Simple Method for the Synthesis of Thioamides from Nitriles.[4][5] Synthesis, 2006(02), 224-226.[1]

-

Liboska, R., et al. (2003).[1] Synthesis of Primary Thioamides from Nitriles and Hydrogen Sulfide Catalyzed by Anion-Exchange Resin.[1] Synthesis.[1][2][3][4][5][6][7][8][9][10][11]

-

Charette, A. B. (2003).[1] Mild Method for the Conversion of Amides to Thioamides. (Referencing Ammonium Sulfide protocols). [1]

-

Stephens, C. E., et al. (2001).[1] Synthesis and Antifungal Activity of 2-Aryl- and 2-Heteroaryl-Substituted Benzimidazoles.[1] Journal of Medicinal Chemistry, 44(11), 1741–1748.[1] (Describes Thioacetamide/HCl method for methylpyridines).

Sources

- 1. researchgate.net [researchgate.net]

- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]

- 3. tandfonline.com [tandfonline.com]

- 4. Thioamide synthesis by thionation [organic-chemistry.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Towards More Practical Methods for the Chemical Synthesis of Thioamides Using Sulfuration Agents: A Decade Update - PMC [pmc.ncbi.nlm.nih.gov]

- 8. (PDF) Mild Method for the Conversion of Amides to Thioamides. (2003) | André B. Charette | 30 Citations [scispace.com]

- 9. 5-METHYLPYRIDINE-2-CARBOTHIOAMIDE synthesis - chemicalbook [chemicalbook.com]

- 10. KR20180004179A - Processes for converting carboxamides to thiocarboxamides - Google Patents [patents.google.com]

- 11. US10093626B2 - Process for preparing piperidine-4-carbothioamide hydrochloride - Google Patents [patents.google.com]

Troubleshooting & Optimization

Technical Support Center: 4-Methylpyridine-2-carbothioamide Synthesis

Current Status: Operational Subject: Yield Optimization & Troubleshooting Guide Ticket ID: CHEM-SUP-4MP-THIO Audience: Medicinal Chemists, Process Development Scientists

Executive Summary: The "Yield Killers"

Synthesizing 4-Methylpyridine-2-carbothioamide (also known as 4-methylpicolinothioamide) presents unique challenges compared to standard benzamides. Through our analysis of user tickets and process data, we have identified two primary factors responsible for yield loss:

-

Electronic Deactivation: The methyl group at the 4-position is an electron donor (via hyperconjugation). This increases electron density on the pyridine ring, rendering the nitrile carbon at the 2-position less electrophilic than in unsubstituted 2-cyanopyridine. Standard nucleophilic attacks often stall.

-

Competitive Hydrolysis: The thermodynamic sink for this reaction is the corresponding amide (4-methylpicolinamide), not the thioamide. Traces of water under basic conditions will rapidly hydrolyze the nitrile or the thioamide product, contaminating the final solid.

This guide prioritizes the

Recommended Protocol: Lewis Acid Catalysis ( )

Status: Highly Recommended Scale: Milligram to Multi-gram Typical Yield: 85-94%

The Logic (Expertise)

Traditional methods using

Materials

-

Substrate: 4-Methylpyridine-2-carbonitrile (1.0 equiv)

-

Sulfur Source: Sodium hydrosulfide hydrate (

) (2.0 equiv) -

Catalyst: Magnesium chloride hexahydrate (

) (1.0 equiv) -

Solvent: Dimethylformamide (DMF) – Must be analytical grade.

Step-by-Step Workflow

-

Dissolution: In a round-bottom flask, dissolve 4-Methylpyridine-2-carbonitrile in DMF (concentration ~0.5 M).

-

Activation: Add

. Stir for 10 minutes at room temperature. Note: The solution may warm slightly as the complex forms. -

Thionation: Add

in one portion. The mixture will likely turn green or dark yellow. -

Reaction: Stir at room temperature for 2–4 hours. Monitor by TLC (Mobile phase: 30% EtOAc in Hexanes). The thioamide is significantly more polar (lower

) than the nitrile. -

Quench & Isolation:

-

Pour the reaction mixture into ice-cold 1M HCl (approx. 10x volume of DMF). Critical: Acidic quench prevents post-reaction hydrolysis.

-

The product should precipitate as a yellow solid.

-

Filter the solid and wash copiously with water to remove residual DMF and Mg salts.

-

-

Purification: If the melting point is broad, recrystallize from Ethanol/Water (1:1) .

Troubleshooting & FAQs

Direct solutions to common failure modes reported by users.

Q1: My reaction stalled at 60% conversion. Adding more NaSH didn't help.

Diagnosis: The catalyst may be "poisoned" by water or the equilibrium has shifted. Fix:

-

Check DMF Quality: DMF is hygroscopic. If it contains significant water,

competes with -

Stoichiometry: For the 4-methyl analog, the nitrile is deactivated. Increase

to 2.5 equiv and

Q2: The product is sticky and smells strongly of sulfur.

Diagnosis: Elemental sulfur contamination.

-

The Wash: Suspend the crude solid in Carbon Disulfide (

) or cold Petroleum Ether and stir for 20 minutes. Filter. Sulfur is soluble in these solvents; the thioamide is not. -

Safety Note:

is neurotoxic and highly flammable. Use in a fume hood.

Q3: I obtained a white solid instead of the expected yellow product.

Diagnosis: You isolated the amide (4-methylpyridine-2-carboxamide), not the thioamide. Root Cause: Hydrolysis occurred during workup. Fix:

-

Ensure the quench water is acidic (pH 2-3). Basic or neutral aqueous conditions promote the hydrolysis of thioamides back to amides, especially when heated.

-

Do not dry the product in an oven above 60°C while wet; air dry or use a vacuum desiccator.

Q4: Can I use Lawesson’s Reagent instead?

Answer: Yes, but with caveats.

-

Pros: Anhydrous conditions (good for preventing hydrolysis).

-

Cons: Atom economy is poor; purification is difficult due to Lawesson's byproducts.

-

Protocol: Reflux nitrile with 0.6 equiv Lawesson’s Reagent in dry Toluene for 12 hours.

-

Recommendation: Use only if the

method fails or if the substrate is sensitive to aqueous workup.

Mechanistic Visualization

The following diagram illustrates the Lewis Acid activation pathway that distinguishes the recommended protocol from standard methods.

Figure 1: Mechanism of Mg-catalyzed thionation. The Lewis acid (

Comparative Data: Method Selection

| Parameter | Method A: | Method B: | Method C: Lawesson's Reagent |

| Reagent Safety | High Risk (Toxic Gas) | Safe (Solid salts) | Moderate (Stench/Sensitizer) |

| Yield (4-Me analog) | 60 - 75% | 85 - 94% | 70 - 80% |

| Reaction Time | 12 - 24 Hours | 2 - 4 Hours | 8 - 12 Hours |

| Purification | Recrystallization often required | Simple Filtration | Column Chromatography often required |

| Moisture Tolerance | Low | Moderate | High |

References

-

Manju, K., et al. (2009). Magnesium chloride catalyzed highly efficient synthesis of thioamides from nitriles. Tetrahedron Letters, 50(41), 5773-5775.

-

BenchChem. (2025).[1] An In-depth Technical Guide to the Synthesis and Characterization of 2-Pyridinecarbothioamide.[1]

-

Libegts, J., et al. (2011). Thionations Using a P4S10-Pyridine Complex in Solvents Such as Acetonitrile.[2][3] Journal of Organic Chemistry, 76, 1546-1553.[3]

-

Ozturk, T., et al. (2007).[4] Lawesson’s Reagent in Organic Synthesis.[2][4] Chemical Reviews, 107(11), 5210–5278.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Thionations Using a P4S10-Pyridine Complex in Solvents Such as Acetonitrile and Dimethyl Sulfone [organic-chemistry.org]

- 4. A Focused Review of Synthetic Applications of Lawesson’s Reagent in Organic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

Technical Support Center: Purification of 4-Methylpyridine-2-carbothioamide

Welcome to the technical support center for handling and purifying 4-Methylpyridine-2-carbothioamide. This guide is designed for researchers, medicinal chemists, and process development scientists who may encounter sulfur-related impurities during their work with this compound. We provide in-depth, experience-driven troubleshooting advice and detailed protocols to ensure the highest sample purity for your critical applications.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of sulfur impurities in my 4-Methylpyridine-2-carbothioamide samples?

The primary sources of sulfur impurities typically stem from the synthesis process. Thioamides are often prepared from their corresponding amides via thionation reactions.

-

Thionating Reagents: Reagents like Lawesson's Reagent or Phosphorus Pentasulfide (P₄S₁₀) are highly effective but can introduce stoichiometric byproducts containing phosphorus and sulfur, which can be difficult to remove.[1][2]

-

Elemental Sulfur: The synthesis may involve elemental sulfur, or it can be formed as a byproduct through side reactions.[3][4] Unreacted elemental sulfur can persist in the crude product.

-

Degradation: Thioamides can be sensitive to strong oxidizing conditions, potentially leading to the formation of various oxidized sulfur species, though these are less common as persistent impurities.

-

Starting Materials: Impurities present in the starting 4-methyl-2-picolinamide or other reagents can carry through the synthesis.

Q2: My sample has a distinct yellow or off-white color. Is this definitely due to sulfur impurities?

While pure 4-Methylpyridine-2-carbothioamide is typically a pale yellow or off-white solid, an intense or non-uniform yellow color can indicate the presence of impurities. Elemental sulfur (a yellow solid) is a common culprit.[5] Other colored byproducts from the thionation reaction can also contribute to discoloration. However, color alone is not a definitive test for purity; chromatographic or spectroscopic analysis is required for confirmation.

Q3: What is the first and most crucial step to assess the purity of my sample?

The initial and most informative step is Thin-Layer Chromatography (TLC) . It is a rapid, inexpensive technique that provides critical information about your sample's complexity. A single spot on TLC (ideally in multiple solvent systems) suggests high purity, while multiple spots indicate the presence of impurities. TLC also helps in developing an effective solvent system for purification by column chromatography.

Q4: Can I rely on recrystallization alone to achieve high purity?

Recrystallization is a powerful technique for removing minor impurities or those with very different solubility profiles from the main compound. However, if the impurities have similar solubility characteristics or if the sample is heavily contaminated (e.g., with byproducts from Lawesson's reagent), recrystallization alone may not be sufficient to achieve high purity.[6] It is often best used as a final polishing step after a bulk purification method like charcoal treatment or column chromatography.

Q5: When is flash column chromatography the necessary choice for purification?

Flash column chromatography is essential under the following circumstances:

-

Complex Mixtures: When TLC analysis shows multiple impurities, especially those with Rf values close to your product.

-

Structurally Similar Impurities: For removing byproducts that have similar polarity and solubility to 4-Methylpyridine-2-carbothioamide.[1][2]

-

High-Purity Requirement: When the compound is intended for sensitive applications like biological screening or as a pharmaceutical intermediate, where impurity levels must be minimized (<0.1%).[7][8]

Q6: How can I specifically target elemental sulfur for removal?

Elemental sulfur is non-polar. If your compound is crystalline, you can sometimes perform a slurry wash with a non-polar solvent in which your product is insoluble, such as hexane or diethyl ether. For more stubborn cases, dissolving the crude product in a minimal amount of a suitable solvent (like dichloromethane or ethyl acetate) and filtering it through a small plug of silica gel can effectively trap the non-polar sulfur while allowing your more polar product to pass through.[9]

Troubleshooting Guide

Problem 1: My compound streaks severely on silica gel TLC plates.

-

Causality: 4-Methylpyridine-2-carbothioamide contains a basic pyridine nitrogen atom. The surface of standard silica gel is acidic (due to Si-OH groups), leading to strong, non-specific binding and resulting in elongated or "streaky" spots.

-

Solution: Deactivate the silica gel by incorporating a small amount of a basic modifier into your eluent.

-

Recommended Action: Add 0.5-2% triethylamine (Et₃N) or pyridine to your chosen mobile phase (e.g., ethyl acetate/hexane). This neutralizes the acidic sites on the silica, allowing for clean, symmetrical spot migration.[9] This same principle must be applied when scaling up to flash column chromatography.

-

Problem 2: After recrystallization, my product's purity has not significantly improved according to HPLC or NMR.

-

Causality: This indicates that the primary impurities have a solubility profile very similar to your target compound in the chosen solvent. They are co-dissolving and co-precipitating.

-

Solution: A multi-step purification strategy is required.

-

Activated Charcoal Treatment: Many organic sulfur compounds and colored impurities have a high affinity for activated carbon.[10][11] A pre-treatment with charcoal can remove these before a final recrystallization. (See Protocol 2).

-

Column Chromatography: This is the most robust method for separating compounds with similar polarities. (See Protocol 3).

-

Solvent Screening: Experiment with a different range of solvents for recrystallization. Refer to the solubility table below for guidance.

-

Problem 3: My purification yield is unexpectedly low after column chromatography.

-

Causality: Low yield can result from several factors:

-

Irreversible Adsorption: The compound may be binding too strongly to the silica gel, especially if an un-modified, acidic silica was used.

-

Improper Solvent Polarity: Starting with a solvent system that is too polar can cause the compound to elute too quickly along with impurities. Starting with a system that is not polar enough may result in extremely slow elution and band broadening, leading to more mixed fractions.

-

Incorrect Column Packing: A poorly packed column with channels or cracks will lead to poor separation and cross-contamination of fractions.

-

-

Solution:

-

Always use a modified eluent containing triethylamine for this class of compound.

-

Optimize your solvent system using TLC. Aim for an Rf value of 0.25-0.35 for your target compound in the starting eluent.[9]

-

Dry Loading: If the compound has poor solubility in the starting eluent, consider "dry loading." Dissolve the crude product in a strong solvent (e.g., DCM or Methanol), adsorb it onto a small amount of silica gel, remove the solvent under vacuum, and load the resulting free-flowing powder onto the top of the column.

-

Data & Methodologies

Table 1: Solubility Profile of 4-Methylpyridine-2-carbothioamide

| Solvent | Solubility at 25 °C | Solubility at Boiling Point | Notes |

| Water | Slightly Soluble | Moderately Soluble | Potential for recrystallization, but may require large volumes. |

| Methanol | Freely Soluble | Freely Soluble | Good dissolving solvent, but may not be ideal for recrystallization due to high solubility at room temp. |

| Ethanol | Soluble | Freely Soluble | A good candidate for recrystallization. |

| Ethyl Acetate | Sparingly Soluble | Soluble | Excellent candidate for recrystallization. |

| Dichloromethane (DCM) | Soluble | N/A | Often used as a solvent for chromatography. |

| Hexane / Heptane | Insoluble | Sparingly Soluble | Can be used as an anti-solvent or for washing non-polar impurities. |

| Toluene | Sparingly Soluble | Soluble | Good for removing elemental sulfur at high temperatures. |

| Acetone | Soluble | Freely Soluble | Similar to Methanol/Ethanol. |

Note: This data is generalized based on the structure. Empirical testing is required for optimal solvent selection.

Workflow 1: Logical Approach to Purification

This diagram outlines the decision-making process for purifying a crude sample of 4-Methylpyridine-2-carbothioamide.

Sources

- 1. researchgate.net [researchgate.net]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Sulfur content in foods and beverages and its role in human and animal metabolism: A scoping review of recent studies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Detection of sulfur-containing impurities in pharmaceutical samples by high performance liquid chromatography/chemical reaction interface mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Chromatography [chem.rochester.edu]

- 10. medaad.com [medaad.com]

- 11. pubs.acs.org [pubs.acs.org]

Troubleshooting low conversion rates in cyanopyridine thionation

Welcome to the technical support center for cyanopyridine thionation. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with this critical transformation. Here, we move beyond standard protocols to address the nuanced issues that can lead to low conversion rates, drawing on mechanistic principles and field-proven solutions to help you optimize your reaction outcomes.

Troubleshooting Guide: Diagnosing and Solving Low Conversion Rates

This section addresses specific experimental failures in a question-and-answer format.

Question 1: My conversion rate is low or stalled, even after extended reaction times. What are the primary causes?

Answer:

A stalled or low-yield thionation of a cyanopyridine substrate is a common issue that can typically be traced back to one of three areas: reagent quality, substrate reactivity, or reaction conditions.

Plausible Causes & Diagnostic Steps:

-

Degraded Thionating Agent: Lawesson's Reagent (LR) and Phosphorus Pentasulfide (P₄S₁₀) are sensitive to moisture.[1][2] Hydrolysis not only consumes the active reagent but also generates foul-smelling and potentially hazardous byproducts like hydrogen sulfide (H₂S).[1][2][3]

-

Poor Substrate Reactivity: Cyanopyridines are often electron-deficient aromatic systems.[5] The thionation reaction is generally faster for electron-rich carbonyls.[1][6] The electron-withdrawing nature of both the nitrile group and the pyridine ring can significantly slow the reaction rate compared to simpler amides or ketones.

-

Sub-Optimal Reaction Conditions: Temperature and solvent choice are critical. Many standard procedures call for high temperatures (refluxing toluene or xylene), but this may not be suitable for all substrates or can lead to side reactions.[7][8] The solubility of Lawesson's reagent can also be a limiting factor.[7]

Solutions & Protocols:

-

Solution A: Reagent Quality Control

-

Recommendation: Always use freshly opened or properly stored thionating agents. If degradation is suspected, purification is necessary. Lawesson's reagent can be recrystallized from hot toluene or xylene.[1][3]

-

Safety First: Handle P₄S₁₀ and Lawesson's Reagent in a well-ventilated fume hood.[4][9][10] These reagents are flammable solids and react with water to release flammable and toxic gases.[2][9][10]

-

-

Solution B: Enhancing Reaction Kinetics

-

Increase Temperature: If the reaction is sluggish at lower temperatures, gradually increase it to reflux in a higher-boiling solvent like toluene or dioxane. Monitor by TLC to track the consumption of starting material.

-

Microwave Irradiation: For difficult substrates, microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes and improve yields.[8]

-

-

Solution C: Solvent Optimization

Below is a troubleshooting workflow to guide your decision-making process.

Caption: Troubleshooting workflow for low thionation conversion.

Question 2: My reaction is messy, and I'm struggling to isolate the desired thioamide product. How can I improve the workup and purification?

Answer:

Purification challenges in Lawesson's reagent reactions are very common due to the formation of phosphorus-containing byproducts that often have similar polarities to the desired product.[12]

Plausible Cause:

-

Byproduct Interference: The primary byproduct from Lawesson's reagent is a stable six-membered phosphorus-oxygen ring structure.[12] This compound and other phosphorus-based impurities can co-elute with your product during column chromatography.

Solutions & Protocols:

-

Modified Aqueous Workup: A standard water wash is often insufficient.[7] A more rigorous aqueous workup is critical before attempting chromatography.[7]

-

Protocol: After the reaction, quench the mixture by washing with a saturated NaHCO₃ solution, followed by brine. This can help hydrolyze some of the phosphorus byproducts.

-

-

Byproduct Decomposition Workup: A highly effective method involves treating the crude reaction mixture with an alcohol to decompose the problematic byproduct into a more polar, easily separable species.[12]

-

Protocol:

-

After the reaction is complete (monitored by TLC), cool the mixture to room temperature.

-

Add an excess of ethanol or ethylene glycol (approx. 0.5 mL per 1 mL of reaction solvent).[12]

-

Heat the mixture at reflux for 2-3 hours.[12] This converts the main byproduct into a highly polar diethyl thiophosphonate.

-

Remove the volatiles under reduced pressure and proceed with a standard liquid-liquid extraction (e.g., with ethyl acetate and water).[12] The polar impurity will remain in the aqueous phase.

-

-

-

Fluorous Lawesson's Reagent: For particularly difficult separations, consider using a fluorous analogue of Lawesson's reagent. This allows for the removal of byproducts via simple fluorous solid-phase extraction, often eliminating the need for column chromatography entirely.[13]

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of thionation with Lawesson's Reagent?

Lawesson's reagent (LR) itself is a stable dimer. In solution, it exists in equilibrium with a highly reactive monomeric dithiophosphine ylide (R-PS₂).[1][14][15] This ylide is the active thionating species. The reaction proceeds via a [2+2] cycloaddition with the carbonyl group of the cyanopyridine amide (or nitrile, if direct thionation is occurring) to form a four-membered thiaoxaphosphetane intermediate.[6][14] This intermediate then undergoes a retro-[2+2] cycloreversion. The driving force for this step is the formation of a very stable phosphorus-oxygen double bond (P=O), which releases the desired thiocarbonyl product.[6][14][15]

Caption: Simplified mechanism of thionation using Lawesson's Reagent.

Q2: Which thionating agent is better: Lawesson's Reagent or Phosphorus Pentasulfide (P₄S₁₀)?

Both reagents have their merits, and the choice depends on the substrate and desired reaction conditions.

| Feature | Lawesson's Reagent (LR) | Phosphorus Pentasulfide (P₄S₁₀) |

| Reactivity | Generally milder and more selective.[15] | More powerful and less selective. Can sometimes lead to more side reactions. |

| Conditions | Often effective at lower temperatures and with shorter reaction times.[7][8] | Typically requires higher temperatures and longer reaction times.[15] |

| Solubility | Soluble in many organic solvents like THF, Toluene, Dioxane. | Poorly soluble in many common solvents; often used as a suspension.[2] |

| Workup | Byproducts can be challenging to remove via chromatography.[12] | Byproducts are often more easily removed by hydrolytic workup.[11] |

| Cost | More expensive. | Less expensive, suitable for large-scale reactions. |

General Recommendation: Start with Lawesson's Reagent for small-scale and sensitive substrates due to its milder nature. For large-scale synthesis or for very unreactive substrates where cost is a factor, P₄S₁₀ is a viable alternative.[15]

Q3: What are the best practices for handling and storing these reagents?

Safety is paramount. Both P₄S₁₀ and Lawesson's Reagent are hazardous.

-

Handling:

-

Storage:

-